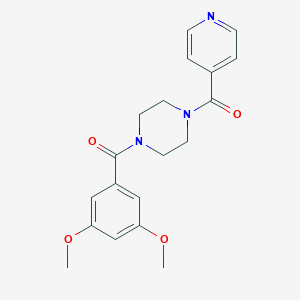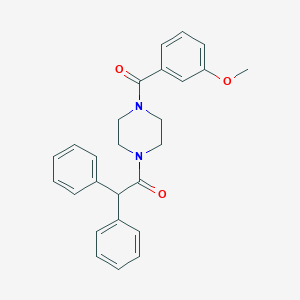
1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzoyl groups, one substituted with dimethoxy groups and the other with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine typically involves the acylation of piperazine with 2,3-dimethoxybenzoyl chloride and 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxy and fluorobenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dimethoxybenzoyl)piperazine
- 1-(2-Fluorobenzoyl)piperazine
- 1-(2,3-Dimethoxyphenyl)piperazine
Comparison
Compared to similar compounds, 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is unique due to the presence of both dimethoxy and fluorobenzoyl groups. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H21FN2O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(2,3-dimethoxyphenyl)-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-9-5-7-15(18(17)27-2)20(25)23-12-10-22(11-13-23)19(24)14-6-3-4-8-16(14)21/h3-9H,10-13H2,1-2H3 |
Clé InChI |
QAKKEURGHQSOMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248343.png)



![2-(4-CHLOROPHENOXY)-1-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B248352.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248354.png)

![{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE](/img/structure/B248358.png)
methanone](/img/structure/B248359.png)


![1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B248365.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B248366.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B248368.png)
